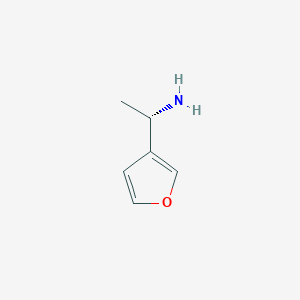

(S)-1-(Furan-3-yl)ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-1-(Furan-3-yl)ethan-1-amine is an organic compound that features a furan ring attached to an ethanamine group The (S) designation indicates that the compound is the S-enantiomer, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image, the R-enantiomer

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Furan-3-yl)ethan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with furan, a five-membered aromatic ring containing one oxygen atom, and a suitable chiral amine precursor.

Reaction Conditions: The furan ring is functionalized to introduce the ethanamine group. This can be achieved through various methods, such as

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, cost, and environmental impact are considered. Catalysts and continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The furan ring in (S)-1-(Furan-3-yl)ethan-1-amine undergoes oxidation to form oxygenated derivatives. Common reagents include strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reaction Table: Oxidation

| Reagent | Conditions | Major Product |

|---|---|---|

| KMnO₄/H⁺ | Acidic medium | 3-Furoic acid |

| CrO₃ | H₂SO₄ | Furan-3-carboxylic acid |

This transformation leverages the furan ring’s susceptibility to oxidation, converting the aromatic heterocycle into a more reactive carbonyl-containing structure.

Reduction Reactions

The primary amine group in this compound can be reduced to secondary or tertiary amines using standard reducing agents. For example, lithium aluminum hydride (LiAlH₄) in anhydrous ether or hydrogen gas with a palladium catalyst (H₂/Pd) facilitates this transformation.

Reaction Table: Reduction

| Reagent | Conditions | Major Product |

|---|---|---|

| LiAlH₄ | Anhydrous ether | N,N-Diethyl-(furan-3-yl)methane |

| H₂/Pd | EtOH/HCl | (S)-3-Amino-2-butanol |

These reactions highlight the amine group’s reactivity, enabling access to nitrogen-containing derivatives with potential applications in medicinal chemistry.

Substitution Reactions

The furan ring’s aromaticity allows for electrophilic substitution reactions, particularly at the 2- and 5-positions relative to the substituent. Alkyl halides (e.g., CH₃I) or acyl chlorides (e.g., AcCl) act as electrophiles in the presence of Lewis acids like FeCl₃.

Reaction Table: Substitution

| Electrophile | Catalyst | Major Product |

|---|---|---|

| CH₃I | FeCl₃ | 2-Methylfuran-3-yl ethanamine |

| AcCl | AlCl₃ | 2-Acetylfuran-3-yl ethanamine |

These reactions expand the compound’s functionalization, introducing substituents that modify its electronic and steric properties.

Mechanistic Insights

Density functional theory (DFT) calculations reveal that the furan ring’s electron-rich nature facilitates nucleophilic attack during substitution reactions. The amine group’s lone pairs enhance the molecule’s ability to coordinate with transition metal catalysts (e.g., Ag⁺), enabling regioselective transformations in oxidative cyclization processes .

Scientific Research Applications

Pharmaceutical Development

Neurological Disorders

(S)-1-(Furan-3-yl)ethan-1-amine has been explored for its potential in treating neurological disorders due to its ability to interact with neurotransmitter systems. Research indicates that compounds with furan moieties can modulate neurotransmitter activity, offering therapeutic avenues for conditions such as depression and anxiety .

Antiviral Properties

Recent studies have identified derivatives of furan compounds as effective inhibitors against viruses such as H5N1 influenza. The structure–activity relationship (SAR) analyses suggest that modifications to the furan ring can enhance antiviral efficacy, making this compound a candidate for further development in antiviral therapies .

Organic Synthesis

This compound serves as a versatile building block in organic chemistry. It can undergo various chemical reactions, including:

- Oxidation : The furan ring can be oxidized to yield furanones or other oxygenated derivatives.

- Reduction : The amine group can be reduced to form secondary or tertiary amines.

- Substitution : The compound can participate in electrophilic or nucleophilic substitution reactions.

These reactions facilitate the synthesis of more complex molecules, which are essential in developing new chemical products.

Material Science

The compound is being investigated for its properties in developing advanced materials. Research indicates that this compound could contribute to creating polymers with enhanced durability and performance characteristics, applicable in coatings and electronic devices .

Agricultural Chemistry

In agricultural chemistry, this compound is studied for its potential applications in agrochemicals. Its derivatives may lead to the development of more effective and environmentally friendly pesticides or fertilizers .

Analytical Chemistry

This compound is utilized in analytical methods to detect and quantify other substances. Its unique chemical properties allow it to serve as a standard or reference material in various quality control processes across industries .

Case Study 1: Antiviral Efficacy

A study investigated the antiviral activity of furan derivatives against the H5N1 virus. It was found that specific structural modifications significantly improved their efficacy, highlighting the importance of this compound as a lead compound for further antiviral research .

Case Study 2: Neurological Applications

Research into the pharmacological properties of this compound demonstrated its potential effectiveness in modulating neurotransmitter systems. This study emphasizes its role in developing new treatments for neurological disorders .

Mechanism of Action

The mechanism by which (S)-1-(Furan-3-yl)ethan-1-amine exerts its effects depends on its specific application:

Molecular Targets: It may interact with enzymes, receptors, or other proteins.

Pathways Involved: It could modulate biochemical pathways related to its target molecules.

Comparison with Similar Compounds

Similar Compounds

®-1-(Furan-3-yl)ethan-1-amine: The enantiomer of the compound with different stereochemistry.

Furan-2-ylmethanamine: A similar compound with the amine group attached to a different position on the furan ring.

Thiophene analogs: Compounds where the furan ring is replaced with a thiophene ring.

Uniqueness

(S)-1-(Furan-3-yl)ethan-1-amine is unique due to its specific stereochemistry and the presence of the furan ring, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

(S)-1-(Furan-3-yl)ethan-1-amine, also known as 2-(furan-3-yl)ethan-1-amine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a furan ring, a five-membered aromatic heterocycle with oxygen, which contributes to its reactivity and interaction with biological systems. The amine functional group enhances its ability to form hydrogen bonds and engage in various biochemical interactions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes through competitive or non-competitive mechanisms, leading to altered metabolic pathways.

- Receptor Binding : It can bind to various receptors, potentially modulating signaling pathways involved in cellular responses.

The furan ring can participate in π-π stacking interactions, enhancing the binding affinity to biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. For instance, it has been evaluated against several cancer cell lines, showing significant antiproliferative effects. The compound's mechanism appears to involve apoptosis induction through mitochondrial pathways, characterized by caspase activation .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Mitochondrial apoptosis |

| CT26 (Colorectal) | 20 | Caspase activation |

| B16.F1 (Melanoma) | 25 | Induction of cytochrome c release |

Antimicrobial Properties

This compound has also shown antimicrobial activity against various bacterial strains. Research indicates that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 30 |

| P. aeruginosa | 40 |

Study on Anticancer Activity

A study conducted by researchers evaluated the effects of this compound on MCF-7 cells. Results indicated that the compound induced apoptosis through mitochondrial pathways, leading to increased levels of activated caspase proteins. This study highlights the potential of this compound as a therapeutic agent in breast cancer treatment .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against various pathogens. The results showed significant inhibition against E. coli and S. aureus, suggesting its potential application in treating bacterial infections .

Properties

Molecular Formula |

C6H9NO |

|---|---|

Molecular Weight |

111.14 g/mol |

IUPAC Name |

(1S)-1-(furan-3-yl)ethanamine |

InChI |

InChI=1S/C6H9NO/c1-5(7)6-2-3-8-4-6/h2-5H,7H2,1H3/t5-/m0/s1 |

InChI Key |

SBVKKZRVKMOURL-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@H](C1=COC=C1)N |

Canonical SMILES |

CC(C1=COC=C1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.